

# Fedratinib drug interaction management

## CYP3A4 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

### Compound Focus: Fedratinib

CAS No.: 936091-26-8

Cat. No.: S547874

[Get Quote](#)

## Interaction Profile & Clinical Management

**Fedratinib** is primarily metabolized by CYP3A4. Coadministration with CYP3A4 inhibitors increases **fedratinib** plasma concentration, necessitating dose modifications [1] [2] [3]. The table below summarizes the quantitative effects and management strategies.

| Inhibitor Strength               | Example Drugs                                                        | Effect on Fedratinib Exposure (AUC)                           | Recommended Fedratinib Dose Adjustment                                                 |
|----------------------------------|----------------------------------------------------------------------|---------------------------------------------------------------|----------------------------------------------------------------------------------------|
| <b>Strong</b>                    | Ketoconazole, posaconazole, itraconazole, clarithromycin [2] [4] [3] | Increase of ~200% (2-fold) at steady state [1] [3]            | Reduce to <b>200 mg once daily</b> [5] [4]                                             |
| <b>Moderate</b>                  | Erythromycin, diltiazem, fluconazole, isavuconazole [2] [3]          | Increase of ~20-50% (1.2 to 1.5-fold) at steady state [1] [3] | More intensive safety monitoring; dose modification based on adverse reactions [4]     |
| <b>Dual CYP3A4 &amp; CYP2C19</b> | e.g., amiodarone, aprepitant [4]                                     | Effect not specifically studied                               | Avoid coadministration; if unavoidable, implement more intensive safety monitoring [4] |

**Post-Inhibitor Discontinuation Protocol:** After discontinuing a strong CYP3A4 inhibitor, the **fedratinib** dose should be re-escalated: increase to **300 mg once daily** for the first two weeks, then to **400 mg once daily** as tolerated [5] [4].

## Experimental Protocols for DDI Assessment

For researchers, the following established protocols are critical for evaluating these interactions.

### Clinical DDI Study Using a Cocktail Approach

This method efficiently assesses the inhibition potential of a new drug on multiple CYP enzymes simultaneously.

- **Primary Objective:** To evaluate the effects of repeated doses of **fedratinib** on the activity of CYP2D6, CYP2C19, and CYP3A4 [6].
- **Clinical Design:** An open-label, one-sequence, two-period, two-treatment crossover study in patients with solid tumors [6].
- **Probe Substrates (Cocktail):**
  - **CYP2D6:** Metoprolol (100 mg single dose)
  - **CYP2C19:** Omeprazole (20 mg single dose)
  - **CYP3A4:** Midazolam (2 mg single dose)
- **Procedure:**
  - **Period 1 (Day -1):** Administer the cocktail of probe substrates alone and collect serial blood samples to determine baseline pharmacokinetic (PK) parameters.
  - **Intervention:** Administer **fedratinib** (500 mg once daily) for 15 days.
  - **Period 2 (Day 15):** Coadminister the probe cocktail with **fedratinib** and repeat PK sampling [6].
- **Endpoint Analysis:** Compare the geometric mean of the area under the plasma concentration-time curve (AUC) for each probe substrate with and without **fedratinib**.
- **Key Findings from Fedratinib Study:**
  - Midazolam (CYP3A4) AUC increased **3.84-fold**.
  - Omeprazole (CYP2C19) AUC increased **2.82-fold**.
  - Metoprolol (CYP2D6) AUC increased **1.77-fold** [6].
- **Additional Biomarker:** The mean plasma ratio of 4 $\beta$ -hydroxycholesterol (an endogenous CYP3A4 biomarker) decreased to 0.59, confirming net CYP3A4 inhibition [6].



[Click to download full resolution via product page](#)

## Preclinical DDI Study in Rats Using UPLC-MS/MS

This preclinical model helps screen for potential interactions before human trials.

- **Objective:** To evaluate the pharmacokinetic impact of various antifungal agents on **fedratinib** metabolism in rats [2].
- **Analytical Method:**
  - **Technique:** Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
  - **Internal Standard:** Bosutinib.
  - **Chromatography:** Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm). Mobile phase: gradient of acetonitrile and 0.1% formic acid in water [2].
- **Sample Preparation:** Protein precipitation of 100 μL rat plasma with 300 μL acetonitrile and 20 μL IS working solution [2].
- **Study Design:**
  - Administer a single oral dose of **fedratinib** (40 mg/kg) to rats.
  - Co-administer **fedratinib** with different antifungal drugs (e.g., isavuconazole, posaconazole, fluconazole, itraconazole).
  - Collect serial blood samples to determine **fedratinib** concentration over time [2].
- **Key Finding:** Fluconazole showed the most prominent inhibitory effect on **fedratinib** metabolism in rats, followed by itraconazole and isavuconazole [2].

## FAQs for Technical Support

**Q1: What is the mechanistic basis for the DDI between fedratinib and CYP3A4 inhibitors? Fedratinib** is a substrate of CYP3A4, the enzyme responsible for its metabolic clearance. Strong CYP3A4 inhibitors (e.g., ketoconazole) block this pathway, reducing **fedratinib**'s metabolism and increasing its systemic exposure (AUC), which elevates the risk of adverse events [1] [2].

**Q2: How can PBPK modeling inform the drug label and support regulatory submissions?** Physiologically Based Pharmacokinetic (PBPK) modeling can integrate in vitro and in vivo data to simulate complex DDIs under various clinical scenarios. For **fedratinib**, a validated PBPK model predicted a 2-fold increase in AUC when co-administered with a strong CYP3A4 inhibitor, which directly informed the dose reduction recommendation (to 200 mg) on the drug label and supported waivers for additional clinical DDI studies [1].

**Q3: Besides prescription drugs, what other substances should patients avoid?** Patients should be advised to **avoid grapefruit and grapefruit juice** as they contain compounds that inhibit intestinal CYP3A4 and can increase **fedratinib** exposure [3] [7]. **Fedratinib** can be taken with or without food, but administration with a high-fat meal may help reduce the incidence of nausea and vomiting [5] [3].

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Physiologically based pharmacokinetic modeling to assess ... [pubmed.ncbi.nlm.nih.gov]
2. In vivo Pharmacokinetic Drug-Drug Interaction Studies ... [frontiersin.org]
3. Drug Interaction Report: fedratinib, loratadine [drugs.com]
4. Inrebic ( fedratinib ) dosing, indications, interactions , adverse effects... [reference.medscape.com]
5. Inrebic Dosage Guide - Drugs .com [drugs.com]
6. Assessment of effects of repeated oral doses of fedratinib ... [pubmed.ncbi.nlm.nih.gov]
7. Fedratinib (oral route) - Side effects & dosage [mayoclinic.org]

To cite this document: Smolecule. [Fedratinib drug interaction management CYP3A4 inhibitors].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b547874#fedratinib-drug-interaction-management-cyp3a4-inhibitors>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)